molecular formula C14H10CuO6 B1144290 Salicylic acid, copper salt CAS No. 15240-24-1

Salicylic acid, copper salt

Cat. No.: B1144290
CAS No.: 15240-24-1
M. Wt: 337.7716
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Description

Salicylic acid, copper salt is a coordination compound formed by the interaction of salicylic acid and copper ions Salicylic acid, known for its role in plant defense and medicinal applications, forms a complex with copper, which imparts unique properties to the resulting compound

Synthetic Routes and Reaction Conditions:

    Basic Copper Carbonate Method: One common method involves reacting basic copper carbonate with salicylic acid in a 1:2.2 molar ratio.

    Copper Hydroxide Method: Another method involves reacting copper hydroxide with salicylic acid in a 1:1 molar ratio.

Industrial Production Methods:

  • Industrial production of this compound typically involves large-scale reactions using the basic copper carbonate method due to its higher yield and reproducibility. The reaction conditions are optimized to ensure the purity and consistency of the final product.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, where the copper ion can change its oxidation state.

    Reduction: The compound can also participate in reduction reactions, where the copper ion is reduced.

    Substitution: this compound can undergo substitution reactions, where the salicylic acid ligand is replaced by other ligands.

Common Reagents and Conditions:

    Oxidizing Agents: Hydrogen peroxide and potassium permanganate are common oxidizing agents used in reactions involving this compound.

    Reducing Agents: Sodium borohydride and hydrazine are typical reducing agents.

    Substitution Reactions: Ligands such as ammonia or ethylenediamine can be used to replace salicylic acid in the complex.

Major Products:

  • The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation may yield copper(II) oxide, while reduction may produce copper(I) complexes.

Chemistry:

  • This compound is used as a catalyst in various organic reactions due to its ability to facilitate electron transfer processes.

Biology:

Medicine:

  • The compound is explored for its antimicrobial properties and potential use in treating infections caused by copper-sensitive pathogens.

Industry:

  • In the industrial sector, this compound is used in the formulation of antifouling paints and coatings to prevent the growth of marine organisms on submerged surfaces.

Mechanism of Action

The mechanism of action of salicylic acid, copper salt involves the interaction of copper ions with biological molecules. Copper ions can bind to proteins and enzymes, altering their structure and function. This binding can inhibit the activity of certain enzymes, leading to antimicrobial effects. Additionally, the copper ions can generate reactive oxygen species, which can damage cellular components of pathogens .

Comparison with Similar Compounds

    Copper(II) Acetate: Like salicylic acid, copper salt, copper(II) acetate is used as a catalyst and has antimicrobial properties.

    Copper(II) Sulfate: This compound is widely used in agriculture and industry for its fungicidal and algicidal properties.

    Copper(II) Chloride: Known for its use in organic synthesis and as a catalyst in various chemical reactions.

Uniqueness:

Properties

IUPAC Name

copper;2-carboxyphenolate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6O3.Cu/c8-6-4-2-1-3-5(6)7(9)10;/h1-4,8H,(H,9,10);/q;+2/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VOKBVGRONSNSBA-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)O)[O-].[Cu+2]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5CuO3+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

16048-96-7 (Parent)
Record name Copper(2+) salicylate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015240241
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Salicylic acid, copper salt
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020936316
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Molecular Weight

200.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

15240-24-1, 20936-31-6
Record name Copper(2+) salicylate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015240241
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Salicylic acid, copper salt
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020936316
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Copper(2+) salicylate
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Record name Salicylic acid, copper salt
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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